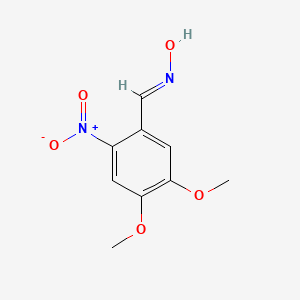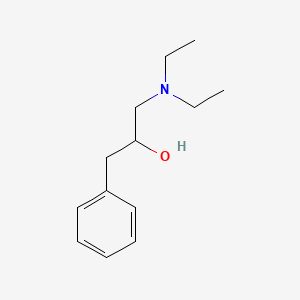![molecular formula C27H22Cl3N3OS B11947301 2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)
2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE is a complex organic compound. Its structure suggests it may have applications in various fields such as medicinal chemistry, materials science, or as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE likely involves multiple steps, including the formation of the thiourea derivative and subsequent reactions to introduce the naphthalene and diphenyl groups. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiourea or naphthalene moieties.
Reduction: Reduction reactions could modify the trichloro or other functional groups.
Substitution: Various substitution reactions might occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products
The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups or altered aromatic systems.
Scientific Research Applications
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE could have several applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in materials science, such as in the development of polymers or advanced materials.
Mechanism of Action
The mechanism of action would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its properties would be determined by its molecular structure and interactions with other materials.
Comparison with Similar Compounds
Similar Compounds
2,2-Diphenylacetamide: A simpler analog without the thiourea and naphthalene groups.
Naphthalene derivatives: Compounds with similar aromatic systems.
Thiourea derivatives: Compounds with similar functional groups.
Uniqueness
The unique combination of functional groups and aromatic systems in 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-2-YL-THIOUREIDO)-ET)-ACETAMIDE likely imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C27H22Cl3N3OS |
|---|---|
Molecular Weight |
542.9 g/mol |
IUPAC Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-(naphthalen-2-ylcarbamothioylamino)ethyl]acetamide |
InChI |
InChI=1S/C27H22Cl3N3OS/c28-27(29,30)25(33-26(35)31-22-16-15-18-9-7-8-14-21(18)17-22)32-24(34)23(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,23,25H,(H,32,34)(H2,31,33,35) |
InChI Key |
REAGMEUXIOJSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















